molecular formula C7H7N3O2S B13342516 2-(2-Methylene-2,3,4,6-tetrahydro-5H-imidazo[4,5-d]thiazol-5-ylidene)acetic acid

2-(2-Methylene-2,3,4,6-tetrahydro-5H-imidazo[4,5-d]thiazol-5-ylidene)acetic acid

Cat. No.: B13342516
M. Wt: 197.22 g/mol
InChI Key: GXBZPMMRFOPGDA-RQOWECAXSA-N
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Description

2-(2-Methylene-2,3,4,6-tetrahydro-5H-imidazo[4,5-d]thiazol-5-ylidene)acetic acid is a complex organic compound that belongs to the class of heterocyclic compounds This compound features an imidazo[4,5-d]thiazole core, which is a fused bicyclic structure containing both nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylene-2,3,4,6-tetrahydro-5H-imidazo[4,5-d]thiazol-5-ylidene)acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thioamide with an α-halo ketone can lead to the formation of the imidazo[4,5-d]thiazole core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylene-2,3,4,6-tetrahydro-5H-imidazo[4,5-d]thiazol-5-ylidene)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methylene-2,3,4,6-tetrahydro-5H-imidazo[4,5-d]thiazol-5-ylidene)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-Methylene-2,3,4,6-tetrahydro-5H-imidazo[4,5-d]thiazol-5-ylidene)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylene-2,3,4,6-tetrahydro-5H-imidazo[4,5-d]thiazol-5-ylidene)acetic acid is unique due to its specific combination of the imidazo[4,5-d]thiazole core with methylene and acetic acid groups. This unique structure imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C7H7N3O2S

Molecular Weight

197.22 g/mol

IUPAC Name

(2Z)-2-(2-methylidene-4,6-dihydro-3H-imidazo[4,5-d][1,3]thiazol-5-ylidene)acetic acid

InChI

InChI=1S/C7H7N3O2S/c1-3-8-6-7(13-3)10-4(9-6)2-5(11)12/h2,8-10H,1H2,(H,11,12)/b4-2-

InChI Key

GXBZPMMRFOPGDA-RQOWECAXSA-N

Isomeric SMILES

C=C1NC2=C(S1)N/C(=C\C(=O)O)/N2

Canonical SMILES

C=C1NC2=C(S1)NC(=CC(=O)O)N2

Origin of Product

United States

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